molecular formula C28H46O2 B1254434 (22S)-22-hydroxycampest-4-en-3-one

(22S)-22-hydroxycampest-4-en-3-one

Cat. No.: B1254434
M. Wt: 414.7 g/mol
InChI Key: FMFAICDKESPFNH-NQMBQAPESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(22S)-22-hydroxycampest-4-en-3-one is a 3-oxo Delta(4)-steroid that is campest-4-en-3-one bearing an additional 22S-hydroxy substituent. It is a 22-hydroxy steroid, a 3-oxo-Delta(4) steroid and a brassinosteroid. It derives from a hydride of a campestane.

Scientific Research Applications

Brassinosteroid Biosynthesis

(22S)-22-hydroxycampest-4-en-3-one, identified as a metabolite in the brassinosteroid biosynthetic pathway, plays a crucial role in plant growth and development. It is involved in a subpathway leading to brassinolide biosynthesis, crucial for plant physiology (Fujioka, Takatsuto, & Yoshida, 2002). Another study confirms the significance of this compound in this pathway, particularly highlighting the role of the CYP90A1/CPD enzyme in its catalysis (Ohnishi et al., 2012).

Steroid Synthesis and Modification

Research shows efficient synthesis methods and transformations of this compound, reflecting its importance in steroid chemistry. For example, a new synthesis route for related brassinosteroids, utilizing this compound derivatives, has been developed (Massey, Pore, & Hazra, 2003). Similarly, studies on microbial hydroxylation of related compounds underline the chemical versatility and importance of these structures in biological systems (Despreaux, Rittweger, & Palleroni, 1986).

Enzymatic Roles in Plant Development

Further research demonstrates the intricate role of enzymes in manipulating this compound for plant development. Studies on rice CYP90D2 and CYP90D3 illustrate their role in catalyzing C-23 hydroxylation of various 22-hydroxylated brassinosteroids, influencing plant growth (Sakamoto et al., 2012).

Properties

Molecular Formula

C28H46O2

Molecular Weight

414.7 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,17R)-17-[(2S,3S,5R)-3-hydroxy-5,6-dimethylheptan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C28H46O2/c1-17(2)18(3)15-26(30)19(4)23-9-10-24-22-8-7-20-16-21(29)11-13-27(20,5)25(22)12-14-28(23,24)6/h16-19,22-26,30H,7-15H2,1-6H3/t18-,19+,22+,23-,24+,25+,26+,27+,28-/m1/s1

InChI Key

FMFAICDKESPFNH-NQMBQAPESA-N

Isomeric SMILES

C[C@H](C[C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O)C(C)C

Canonical SMILES

CC(C)C(C)CC(C(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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